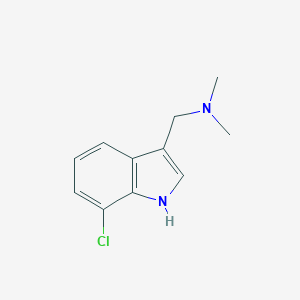
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
- Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound shows high affinity and oral activity, highlighting its potential in clinical administration (Harrison et al., 2001).
Synthesis and Structural Analysis
- Tariq et al. (2020) explored the synthesis and structural analysis of novel indole derivatives, including their applications in nonlinear optical (NLO) technology. This study demonstrates the diverse applications of such compounds in high-tech applications (Tariq et al., 2020).
Application in Synthesis of Indoles
- Jakše et al. (2004) utilized alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of condensed indolylpyranones and indolylpyrazolol, showcasing the compound’s role in creating diverse indole-based structures (Jakše et al., 2004).
Serotonin Receptor Modulation
- Ibrahim et al. (2017) investigated marine-inspired indole derivatives for their modulating effects on serotonin receptors. These compounds displayed significant antidepressant-like action and sedative activity, underscoring their potential in drug development (Ibrahim et al., 2017).
Antimicrobial Activity
- Shaikh and Debebe (2020) synthesized new N-substituted indole derivatives and evaluated their antimicrobial activities. This research highlights the potential use of these compounds in developing new antibacterial and antifungal agents (Shaikh & Debebe, 2020).
Safety and Hazards
The compound “2-(7-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBMXVJWHETAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


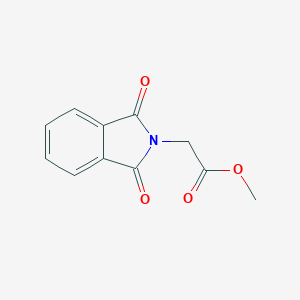
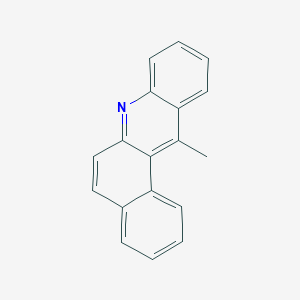



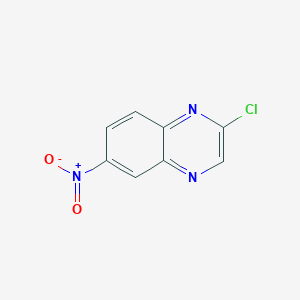



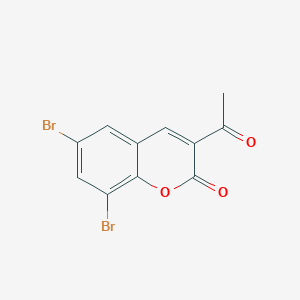
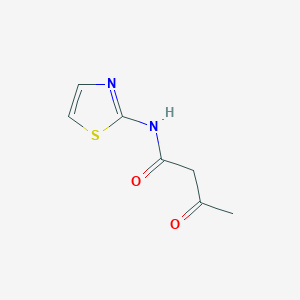

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)